2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one typically involves the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under specific conditions. One common method includes the following steps:
Condensation Reaction: 3,4-Dichloroaniline is reacted with anthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate 2-(3,4-dichlorophenyl)quinazolin-4(3H)-one.
Cyclization: The intermediate is then cyclized under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of quinazoline N-oxides
Reduction: Formation of reduced quinazoline derivatives
Substitution: Formation of substituted quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases.
Pathways Involved: It inhibits signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
2-((3,4-Dichlorophenyl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities compared to other quinazoline derivatives .
Properties
CAS No. |
61741-40-0 |
---|---|
Molecular Formula |
C14H9Cl2N3O |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)17-14-18-12-4-2-1-3-9(12)13(20)19-14/h1-7H,(H2,17,18,19,20) |
InChI Key |
ZRSVIRCTIRFJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.